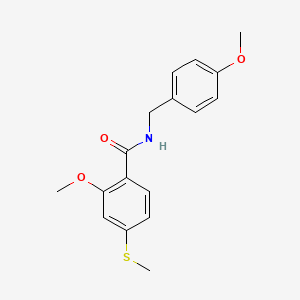
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, also known as TMB-4, is a synthetic compound that has been studied for its potential use in various scientific applications. TMB-4 is a derivative of ethylenediamine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and anti-inflammatory genes, the inhibition of inflammatory gene expression, and the inhibition of cancer cell growth. This compound has also been shown to increase the activity of enzymes involved in the detoxification of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity and high yield synthesis, its unique mechanism of action, and its potential for use in a variety of scientific applications. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine, including the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more soluble derivatives of this compound, and the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical applications.
Métodos De Síntesis
The synthesis of N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine and formaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-methyl-N'-(3,4,5-trimethoxybenzyl)-1,2-ethanediamine has been studied for its potential use in a variety of scientific applications, including as a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent. In neuroprotection studies, this compound has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity. In anti-inflammatory studies, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In anti-cancer studies, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)10-9-18(3)13-14-11-15(20-4)17(22-6)16(12-14)21-5/h11-12H,7-10,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNTXGTHPMZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)



![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)



![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)
![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)
![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)